molecular formula C12H14N4O2S2 B2861079 1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097883-62-8

1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2861079
CAS No.: 2097883-62-8
M. Wt: 310.39
InChI Key: OLSYVUAVDKFTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule features a piperazine core, a common motif in pharmaceuticals, which is functionalized with a benzenesulfonyl group at one nitrogen and a 1,2,5-thiadiazole heterocycle at the other. This specific molecular architecture, particularly the sulfonamide and thiadiazole components, is frequently explored for its potential to interact with biological targets. Compounds incorporating the 1,2,5-thiadiazol-3-yl)piperazine structure are investigated as key scaffolds in the development of potential therapeutic agents . For instance, structurally related piperazine-thiadiazole hybrids have demonstrated notable anti-proliferative activity in preliminary in vitro studies against various human cancer cell lines, suggesting this chemotype may function by modulating enzymatic targets such as histone deacetylases (HDACs) or histone methyltransferases (EHMT2) . The benzenesulfonyl group is a privileged structure in medicinal chemistry that can influence the compound's physicochemical properties and binding affinity. As a research tool, this compound is valuable for probing biological pathways, screening for new drug leads, and studying structure-activity relationships (SAR). It is supplied strictly for research use in laboratory settings. This product is for non-human research only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S2/c17-20(18,11-4-2-1-3-5-11)16-8-6-15(7-9-16)12-10-13-19-14-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSYVUAVDKFTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The thiadiazole ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

While comprehensive data tables and case studies for "1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine" are not available in the provided search results, the following information highlights its potential applications and related research areas.

Note: The search results contain information on closely related compounds, which can provide insights into the potential applications of "this compound".

Chemical Information

  • Name: this compound
  • CAS Number: 2097883-62-8
  • Molecular Formula: C12H14N4O2S2
  • Molecular Weight: 310.4

Potential Applications Based on Structural Features and Similar Compounds

To understand the potential applications of "this compound," it's crucial to consider the individual roles of its key structural components: benzenesulfonyl, thiadiazole, and piperazine.

Thiadiazole Derivatives

Thiadiazole derivatives have a wide spectrum of applications :

  • Antimicrobial Activity: They exhibit antibacterial activity against gram-negative strains .
  • Other Activities: They possess antitubercular, anti-helicobacter pylori, antioxidant, anti-inflammatory, anticonvulsant, antidepressant, anxiolytic, antihypertensive, anticancer, and antifungal activities .
  • Agricultural Applications: They are used in pesticides, herbicides, fungicides, insecticides, bactericides, and plant-growth regulators .

Piperazine Derivatives

Piperazine is a structural motif in many pharmaceuticals [1, 5]. Piperazine derivatives have demonstrated efficacy as fatty acid amide hydrolase (FAAH) inhibitors and can modulate enzyme activity and receptor signaling pathways.

Benzenesulfonyl Group

The benzenesulfonyl group's presence can influence the compound's chemical properties, such as stability and reactivity. It can also participate in nucleophilic or electrophilic substitution reactions.

Related Compounds

  • 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine: This compound has potential as a bioactive compound with antimicrobial or anticancer properties. It may interact with molecular targets such as enzymes or receptors, modulating their activity.
  • 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine: The molecular weight of this similar compound is 394.4 .
  • 1-Benzyl-4-(5-chloro-[1,2,4]thiadiazol-3-yl)-piperazine: This is another thiadiazole-piperazine derivative that highlights the structural diversity and interest in this class of compounds .

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity to target proteins, while the thiadiazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Piperazine Core

Piperazine derivatives exhibit diverse pharmacological activities depending on substituents. Key analogues include:

Compound Name Substituents at 1- and 4-positions Key Features/Activity Reference
1-(3-Trifluoromethylphenyl)piperazine 3-CF₃-phenyl Selective 5-HT₁B receptor agonist
1-(4-Fluorophenyl)piperazine (4-FPP) 4-F-phenyl Intermediate in AChE inhibitor synthesis
1-Benzhydryl-4-nitrobenzenesulfonamide Benzhydryl, nitrobenzenesulfonamide Synthetic intermediate with sulfonamide
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)piperazine Methanesulfonyl, thiazole Sulfonyl and heterocyclic hybrid

Key Observations :

  • Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound enhances stability compared to alkylsulfonyl groups (e.g., methanesulfonyl in ).
  • Heterocyclic Moieties: The 1,2,5-thiadiazole ring (target) vs. thiazole () or triazole () alters electronic properties and target selectivity.

Pharmacological Profiles

Serotonin Receptor Interactions
  • 1-(m-Trifluoromethylphenyl)piperazine : Demonstrates 65-fold selectivity for 5-HT₁B over 5-HT₁A receptors, attributed to the electron-withdrawing CF₃ group enhancing hydrophobic interactions .
Enzyme Inhibition
  • AChE Inhibitors : highlights fluorophenyl-piperazine derivatives as acetylcholinesterase (AChE) inhibitors. The target compound’s benzenesulfonyl group could reduce AChE affinity compared to fluorophenyl analogues but improve metabolic stability.
  • COX-2 Inhibition : Piperazine hybrids with benzodifurans () show COX-2 selectivity. The target’s thiadiazole may similarly modulate COX-2 activity, though this requires experimental validation.

Biological Activity

1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic compound that combines a piperazine ring with a benzenesulfonyl group and a thiadiazole moiety. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C11_{11}H12_{12}N4_4O2_2S, with a molecular weight of approximately 264.30 g/mol.

Chemical Structure and Properties

The compound features a piperazine ring substituted with both a benzenesulfonyl group and a 1,2,5-thiadiazole moiety. The presence of the thiadiazole ring is particularly noteworthy as it is associated with various biological activities.

Property Value
Molecular FormulaC11_{11}H12_{12}N4_4O2_2S
Molecular Weight264.30 g/mol
Structural FeaturesPiperazine ring, thiadiazole

Biological Activities

Research indicates that compounds containing thiadiazole rings exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives can possess significant antibacterial properties against both gram-positive and gram-negative bacteria. For instance, compounds similar to this compound have demonstrated strong activity against Escherichia coli and other pathogens .
  • Anticancer Potential : Some derivatives of thiadiazole have been investigated for their anticancer properties. They may act by inhibiting specific enzymes or pathways involved in cancer cell proliferation .
  • Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially modulating their activity. For example, docking studies suggest that similar compounds can effectively bind to enoyl-ACP reductase in bacteria, indicating potential for antibiotic development .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of related compounds:

  • Antimicrobial Studies : A study on N,N'-disubstituted piperazines conjugated with thiadiazoles reported significant antibacterial activity against E. coli. The binding modes with the active site of enoyl reductase were analyzed through molecular docking, showing promising results with binding scores ranging from -6.1090 to -9.6184 kcal/mol .
  • Synthesis and Biological Evaluation : Research has focused on synthesizing various thiadiazole derivatives and evaluating their biological activities. For example, compounds derived from piperazine and thiadiazole were tested for their antimicrobial properties, revealing notable effectiveness against specific bacterial strains .
  • Mechanisms of Action : The mechanisms underlying the biological activities of these compounds often involve enzyme inhibition or receptor modulation. Understanding these interactions is crucial for developing new therapeutic agents based on the structure of this compound.

Q & A

Q. What meta-analysis approaches validate the compound’s potential as a multi-target therapeutic agent?

  • Tools :
  • Network Pharmacology : STRING or KEGG mapping to identify interconnected pathways (e.g., neuroactive ligand-receptor interaction).
  • Machine Learning : Random Forest models prioritize high-probability targets from omics datasets.
  • Outcome : Prioritize in vivo models (e.g., zebrafish neuroactivity assays) for hypothesis testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.